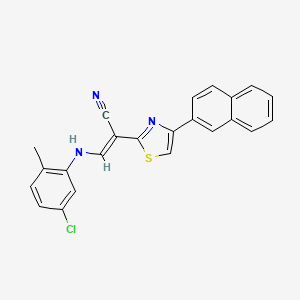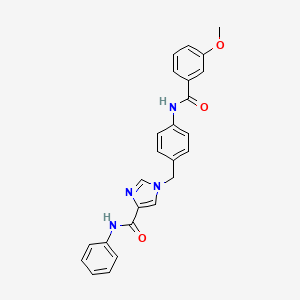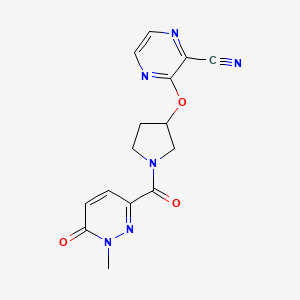
(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide, commonly known as DBF or 5-DBFPV, is a synthetic designer drug that belongs to the cathinone class of compounds. It has been found to exhibit stimulant and entactogenic properties, similar to other drugs in this class. The chemical structure of DBF is unique and has attracted the attention of researchers in the field of synthetic drug development.
Applications De Recherche Scientifique
1. Mitigating Toxic Compounds in Food
(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide may be relevant in the context of mitigating toxic compounds like acrylamide and furanic compounds in food. These compounds are formed in heat-treated foods and are potentially carcinogenic. Research has been conducted on their formation mechanisms and methods to reduce their levels in food products (Anese, Manzocco, Calligaris, & Nicoli, 2013).
2. Synthesis and Characterization in Organic Chemistry
The compound has applications in organic chemistry, particularly in the synthesis and characterization of acrylamide monomers. For instance, a study on a novel acrylamide monomer synthesis included the characterization of structural, vibrational, nuclear magnetic resonance, and electronic properties, using quantum chemical calculations (Barım & Akman, 2019).
3. Base-Mediated Benzofuran Ring Transformation
It plays a role in the base-mediated transformation of the benzofuran ring. A study explored the synthesis of 3-(2-arylbenzofuran-3-yl)propanoates and propanamides using simple acrylates and acrylamides (Srinivas, Sharma, & Ramana, 2017).
4. Enantioselective Reduction by Fungi
Research has been conducted on the enantioselective reduction of related compounds, like E-2-cyano-3-(furan-2-yl) acrylamide, by marine and terrestrial fungi. This study focused on the green synthesis and biotransformation products (Jimenez et al., 2019).
5. Synthesis of Dihydrobenzofurans and Furans
The synthesis of 2-amino-2,3-dihydrobenzofuran derivatives and fully substituted furans starting from Baylis–Hillman adducts is another area where this compound may be relevant (Lee, Gowrisankar, Lee, & Kim, 2006).
6. pH-Sensitive Polymeric Materials
It has potential applications in the synthesis of pH-sensitive polymeric materials. A study synthesized polymerizable phenolphthalein derivatives with pH-sensitive properties, which could be used for making color switchable materials (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).
Propriétés
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(19-18(20)5-3-14-6-8-21-12-14)10-15-2-4-17-16(11-15)7-9-22-17/h2-6,8,11-13H,7,9-10H2,1H3,(H,19,20)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKDGYIDOUOVAB-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)


![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)
![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2617426.png)
![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzothiazole](/img/structure/B2617427.png)
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2617429.png)
